An In-depth Technical Guide to the Synthesis and Characterization of Glyceryl Ascorbate
An In-depth Technical Guide to the Synthesis and Characterization of Glyceryl Ascorbate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of glyceryl ascorbate (B8700270), a stabilized derivative of Vitamin C. The document details both chemical and enzymatic synthesis routes, comprehensive characterization methodologies, and insights into its biological mechanisms of action.
Synthesis of Glyceryl Ascorbate
Glyceryl ascorbate is synthesized by attaching a glycerin molecule to ascorbic acid. This can be achieved through both chemical and enzymatic methods.
Chemical Synthesis
Direct chemical synthesis involves the reaction of L-ascorbic acid and glycerol (B35011). A common approach is a direct esterification reaction. Due to the multiple hydroxyl groups on both molecules, protecting groups may be necessary to ensure regioselectivity, favoring etherification at the C-2 or C-3 position of the ascorbic acid lactone ring. A general, unprotected synthesis is described below, though yields may be variable and purification challenging.
Experimental Protocol: Direct Esterification of L-Ascorbic Acid and Glycerol
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-ascorbic acid in an excess of glycerol. A solvent such as dimethylformamide (DMF) can be used to aid dissolution.
-
Catalyst Addition: Add an acid catalyst, such as p-toluenesulfonic acid, to the mixture.
-
Reaction: Heat the mixture at a controlled temperature (e.g., 80-100 °C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a base, such as sodium bicarbonate.
-
Purification: The crude product is then purified to isolate glyceryl ascorbate. This is a critical and often challenging step due to the polarity of the product and the presence of unreacted starting materials and side products.
Purification Protocol: Column Chromatography
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Stationary Phase: Pack a chromatography column with silica (B1680970) gel.
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Eluent System: A gradient of ethyl acetate (B1210297) and methanol (B129727) is a common mobile phase for separating polar compounds. The optimal gradient will need to be determined empirically.
-
Fraction Collection: Load the crude product onto the column and begin elution. Collect fractions and analyze them by TLC to identify those containing the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified glyceryl ascorbate.
Enzymatic Synthesis
Enzymatic synthesis offers a milder and more regioselective alternative to chemical methods, often utilizing lipases. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the esterification of ascorbic acid with glycerol in a non-aqueous medium.[1]
Experimental Protocol: Lipase-Catalyzed Synthesis of Glyceryl Ascorbate [1][2]
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Reaction Mixture: In a sealed vessel, suspend L-ascorbic acid and glycerol in a suitable organic solvent, such as 2-methyl-2-butanol (B152257) or acetone.[2] The molar ratio of glycerol to ascorbic acid is typically in excess to drive the reaction forward.
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), to the reaction mixture. Molecular sieves can be added to remove water produced during the reaction, which can improve the yield.[1]
-
Incubation: Incubate the mixture with agitation (e.g., on an orbital shaker) at a controlled temperature (e.g., 55-60 °C) for 24-72 hours.[2][3]
-
Enzyme Removal: After the reaction, filter the mixture to remove the immobilized enzyme, which can be washed and potentially reused.
-
Purification: The filtrate is then concentrated under reduced pressure, and the resulting crude product is purified using column chromatography as described in the chemical synthesis section.
| Synthesis Method | Key Reagents/Catalysts | Typical Conditions | Reported Yield | Reference |
| Chemical (Acylated Derivative) | L-ascorbic acid, n-butanoic anhydride, pyridine | 60°C, 3 hours | Not specified | [4] |
| Enzymatic (Ascorbyl Palmitate) | L-ascorbic acid, palmitic acid, immobilized lipase (Novozym 435) | 55°C, 1:8 molar ratio (ascorbic acid:palmitic acid) | 81% | [3] |
| Enzymatic (Ascorbyl Linoleate) | L-ascorbic acid, linoleic acid, Novozym 435 | 70°C, 1:9 molar ratio (ascorbic acid:linoleic acid) | up to 90% | [5] |
Characterization of Glyceryl Ascorbate
A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of the synthesized glyceryl ascorbate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure of glyceryl ascorbate and confirming the position of the glyceryl group on the ascorbic acid moiety. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆.[6][7]
Expected ¹H NMR Chemical Shifts (DMSO-d₆) [6][8]
| Proton | Expected Chemical Shift (ppm) |
| Enolic -OH | ~11.0 |
| Ascorbate ring protons | 4.5 - 5.0 |
| Glycerol backbone protons | 3.3 - 3.8 |
| Ascorbate side chain protons | 3.5 - 4.0 |
Expected ¹³C NMR Chemical Shifts (DMSO-d₆) [6][9]
| Carbon | Expected Chemical Shift (ppm) |
| C=O (lactone) | ~170 |
| C=C (enol) | 118 - 155 |
| Ascorbate ring carbons | 75 - 80 |
| Glycerol backbone carbons | 60 - 75 |
| Ascorbate side chain carbons | ~65 |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the synthesized glyceryl ascorbate and to quantify its concentration. A reversed-phase C18 column is commonly employed.[10][11][12]
Experimental Protocol: HPLC Analysis of Glyceryl Ascorbate [12][13]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10][12]
-
Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid or a phosphate (B84403) buffer) is used.[10] An isocratic or gradient elution can be employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[12]
-
Detection: UV detection at a wavelength where ascorbic acid and its derivatives absorb, typically around 245-265 nm.[12]
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
| Parameter | Condition | Reference |
| Column | C18 (4.6 x 150 mm, 5 µm) | [10][12] |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | [10] |
| Flow Rate | 1.0 mL/min | [12] |
| Detection | UV at 254 nm | [12] |
| Expected Retention Time | Dependent on exact conditions and glyceryl ascorbate isomer | N/A |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of glyceryl ascorbate and to study its fragmentation pattern, which aids in structural confirmation.
Expected Mass Spectrometry Data
-
Molecular Ion: For glyceryl ascorbate (C₉H₁₄O₈), the expected exact mass is 250.0689 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 251.0762. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 249.0618.
-
Fragmentation: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, including the loss of the glycerol moiety or fragments from the ascorbic acid ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the glyceryl ascorbate molecule.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film on a salt plate.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Expected FTIR Absorption Bands [14][15][16]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500-3200 | O-H stretch | Hydroxyl groups |
| 3000-2850 | C-H stretch | Aliphatic C-H |
| ~1750 | C=O stretch | Lactone carbonyl |
| ~1670 | C=C stretch | Enol double bond |
| 1320-1000 | C-O stretch | Ethers and alcohols |
Biological Activity and Signaling Pathways
Glyceryl ascorbate derivatives have been shown to exert several beneficial effects on the skin, primarily related to their antioxidant properties, their role in collagen synthesis, and their ability to modulate skin pigmentation and barrier function.
Inhibition of Melanogenesis
Glyceryl ascorbate derivatives can inhibit the production of melanin (B1238610), the pigment responsible for skin color. This is achieved through the downregulation of key enzymes and transcription factors in the melanogenesis pathway.[17][18]
Experimental Protocol: Tyrosinase Activity Assay in B16 Melanoma Cells [19][20]
-
Cell Culture: Culture B16 melanoma cells in appropriate media.
-
Treatment: Treat the cells with varying concentrations of glyceryl ascorbate for a specified period (e.g., 24-72 hours).
-
Cell Lysis: Lyse the cells to release intracellular tyrosinase.
-
Enzyme Assay: Add L-DOPA, the substrate for tyrosinase, to the cell lysates.
-
Measurement: Measure the formation of dopachrome (B613829), the colored product of the reaction, spectrophotometrically at 475 nm. A decrease in dopachrome formation indicates inhibition of tyrosinase activity.[20]
Caption: Glyceryl Ascorbate inhibits melanogenesis by activating ERK, which in turn inhibits the MITF transcription factor, leading to reduced tyrosinase expression and decreased melanin synthesis.
Enhancement of Skin Barrier Function
Derivatives of glyceryl ascorbate have been shown to enhance the skin's barrier function by promoting the synthesis of ceramides, which are essential lipids in the stratum corneum.[21]
Experimental Protocol: Assessment of Ceramide Levels in Keratinocytes
-
Cell Culture: Culture human keratinocytes in appropriate media.
-
Treatment: Treat the cells with glyceryl ascorbate for a defined period.
-
Lipid Extraction: Extract total lipids from the cells using a solvent system such as chloroform/methanol.
-
Ceramide Quantification: Analyze the lipid extract using High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the different ceramide species.
Caption: Glyceryl ascorbate derivatives stimulate the expression of serine palmitoyltransferase (SPT), a key enzyme in ceramide synthesis, thereby enhancing skin barrier function.
Induction of Autophagy in Melanocytes
Some derivatives of glyceryl ascorbate can suppress melanogenesis by activating autophagy, a cellular process for degrading and recycling cellular components, including melanosomes.[22][23]
Caption: Glyceryl ascorbate derivatives induce autophagy, as indicated by increased LC3-II and decreased p62 expression, leading to melanosome degradation and reduced melanin content.
Experimental Workflows
Synthesis and Characterization Workflow
Caption: A general workflow for the synthesis and characterization of glyceryl ascorbate.
Biological Efficacy Evaluation Workflow
Caption: A typical workflow for evaluating the biological efficacy of glyceryl ascorbate in vitro.
References
- 1. Ascorbyl palmitate synthesis in an organic solvent system using a Celite-immobilized commercial lipase (Lipolase 100L) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20130204017A1 - Glyceryl ascorbic acid acylated derivative or its salt, production method thereof, and cosmetics - Google Patents [patents.google.com]
- 5. CERAMIDE IS METABOLIZED TO ACYLCERAMIDE AND STORED IN LIPID DROPLETS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131) [hmdb.ca]
- 10. nacalai.com [nacalai.com]
- 11. lcms.cz [lcms.cz]
- 12. asianpubs.org [asianpubs.org]
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- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. bpb.pharm.or.jp [bpb.pharm.or.jp]
- 21. 3-O-Laurylglyceryl ascorbate reinforces skin barrier function through not only the reduction of oxidative stress but also the activation of ceramide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 3-O-Glyceryl-2-O-hexyl Ascorbate Suppresses Melanogenesis through Activation of the Autophagy System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 3-O-Glyceryl-2-O-hexyl Ascorbate Suppresses Melanogenesis through Activation of the Autophagy System. | Semantic Scholar [semanticscholar.org]
